molecular formula C17H16N2O6 B014190 4-Dimethylamino-2-hydroxy-2'-methoxycarbonyl-5'-nitrobenzophenone CAS No. 159435-02-6

4-Dimethylamino-2-hydroxy-2'-methoxycarbonyl-5'-nitrobenzophenone

Cat. No.: B014190
CAS No.: 159435-02-6
M. Wt: 344.32 g/mol
InChI Key: WUPOAAZRMLZXEJ-UHFFFAOYSA-N
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Description

4-Dimethylamino-2-hydroxy-2’-methoxycarbonyl-5’-nitrobenzophenone is a complex organic compound with the molecular formula C({17})H({16})N({2})O({6}) and a molecular weight of 344.32 g/mol . This compound is characterized by its unique structure, which includes a dimethylamino group, a hydroxy group, a methoxycarbonyl group, and a nitro group attached to a benzophenone core. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dimethylamino-2-hydroxy-2’-methoxycarbonyl-5’-nitrobenzophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Hydroxylation: The addition of a hydroxy group to the benzophenone ring.

    Esterification: The formation of the methoxycarbonyl group through esterification reactions.

Each of these steps requires specific reagents and conditions, such as concentrated sulfuric acid for nitration, sodium hydroxide for hydroxylation, methanol and sulfuric acid for esterification, and dimethylamine for dimethylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Safety measures are crucial due to the handling of reactive and potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

4-Dimethylamino-2-hydroxy-2’-methoxycarbonyl-5’-nitrobenzophenone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized benzophenone derivatives.

Scientific Research Applications

4-Dimethylamino-2-hydroxy-2’-methoxycarbonyl-5’-nitrobenzophenone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Dimethylamino-2-hydroxy-2’-methoxycarbonyl-5’-nitrobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylamino-2-hydroxybenzophenone: Lacks the methoxycarbonyl and nitro groups.

    2-Hydroxy-4-methoxybenzophenone: Lacks the dimethylamino and nitro groups.

    4-Nitrobenzophenone: Lacks the dimethylamino, hydroxy, and methoxycarbonyl groups.

Uniqueness

4-Dimethylamino-2-hydroxy-2’-methoxycarbonyl-5’-nitrobenzophenone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other benzophenone derivatives.

Properties

IUPAC Name

methyl 2-[4-(dimethylamino)-2-hydroxybenzoyl]-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-18(2)10-4-7-13(15(20)9-10)16(21)14-8-11(19(23)24)5-6-12(14)17(22)25-3/h4-9,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPOAAZRMLZXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405091
Record name 4-DIMETHYLAMINO-2-HYDROXY-2'-METHOXYCARBONYL-5'-NITROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159435-02-6
Record name Methyl 2-[4-(dimethylamino)-2-hydroxybenzoyl]-4-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159435-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-DIMETHYLAMINO-2-HYDROXY-2'-METHOXYCARBONYL-5'-NITROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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